molecular formula C22H21F2N3O3 B11046961 4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide

4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide

Cat. No.: B11046961
M. Wt: 413.4 g/mol
InChI Key: RTCNZYLBLZGFGQ-UHFFFAOYSA-N
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Description

4-FLUORO-N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE is a complex organic compound characterized by the presence of fluorine atoms, a piperidyl group, and a benzamide moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and bases like sodium bicarbonate or cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.

Scientific Research Applications

4-FLUORO-N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-FLUORO-N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzamides and piperidyl derivatives, such as:

Uniqueness

The uniqueness of 4-FLUORO-N~1~-{1-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-4-PIPERIDYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21F2N3O3

Molecular Weight

413.4 g/mol

IUPAC Name

4-fluoro-N-[1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl]benzamide

InChI

InChI=1S/C22H21F2N3O3/c23-15-3-1-14(2-4-15)21(29)25-17-9-11-26(12-10-17)19-13-20(28)27(22(19)30)18-7-5-16(24)6-8-18/h1-8,17,19H,9-13H2,(H,25,29)

InChI Key

RTCNZYLBLZGFGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)F)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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